molecular formula C5H12ClNO2S B6266263 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride CAS No. 1251733-98-8

1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride

Cat. No. B6266263
CAS RN: 1251733-98-8
M. Wt: 185.7
InChI Key:
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Description

1-(Methanesulfonylmethyl)cyclopropan-1-amine hydrochloride (MSMCH) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. MSMCH is a cyclic amine that has been used as a building block for the synthesis of various other compounds, including those used in pharmaceuticals. MSMCH has been studied for its biochemical and physiological effects, as well as for its potential applications in a variety of laboratory experiments.

Scientific Research Applications

1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride has been studied for its potential applications in a variety of scientific research fields. For example, 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride has been used as a building block for the synthesis of various other compounds, including those used in pharmaceuticals. Additionally, 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride has been studied for its potential use in the development of new materials, such as polymers and nanomaterials. 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride has also been studied for its potential use in the fields of biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride is not fully understood. However, it is believed that 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride acts as an inhibitor of certain enzyme activities, including those involved in the metabolism of fatty acids and other lipids. Additionally, 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride has been shown to interfere with the binding of certain proteins to DNA, which may be responsible for some of its observed effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride have been studied in a variety of organisms, including bacteria, yeast, and mammalian cells. 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride has been shown to have a variety of effects on the metabolism of fatty acids and other lipids, as well as on the expression of certain genes. Additionally, 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride has been shown to interfere with the binding of certain proteins to DNA, which may be responsible for some of its observed effects.
Advantages and Limitations for Laboratory Experiments
1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. Additionally, 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride has been shown to have a variety of effects on the metabolism of fatty acids and other lipids, as well as on the expression of certain genes. However, the exact mechanism of action of 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride is not fully understood, and its effects may vary depending on the organism and experimental conditions.

Future Directions

The potential future directions for 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride research are numerous. For example, further research could be conducted to better understand the mechanism of action of 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride and its effects on various biological processes. Additionally, further research could be conducted to identify new applications for 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride, such as in the development of new materials or in the treatment of certain diseases. Finally, further research could be conducted to optimize the synthesis of 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride and to identify new methods for its synthesis.

Synthesis Methods

1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride can be synthesized using a variety of methods, including the direct condensation of methanesulfonyl chloride with 1-amino-1-cyclopropane. This method involves the reaction of the two compounds in aqueous acetic acid at a temperature of approximately 70°C. The reaction results in the formation of 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride, which can then be isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride involves the reaction of cyclopropanecarboxylic acid with methanesulfonyl chloride to form 1-(methanesulfonylmethyl)cyclopropanecarboxylic acid, which is then converted to the corresponding amide using ammonia. The amide is then treated with hydrochloric acid to yield the final product.", "Starting Materials": [ "Cyclopropanecarboxylic acid", "Methanesulfonyl chloride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropanecarboxylic acid is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 1-(methanesulfonylmethyl)cyclopropanecarboxylic acid.", "Step 2: The carboxylic acid group of 1-(methanesulfonylmethyl)cyclopropanecarboxylic acid is converted to an amide by reacting it with ammonia in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).", "Step 3: The resulting amide is then treated with hydrochloric acid to yield 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride." ] }

CAS RN

1251733-98-8

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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